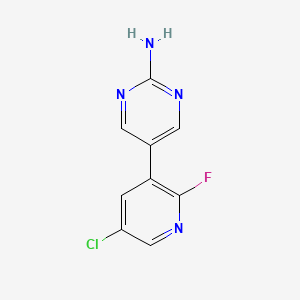

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine

Description

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-chloro-2-fluoropyridin-3-yl group at position 5 and an amine group at position 2.

Properties

Molecular Formula |

C9H6ClFN4 |

|---|---|

Molecular Weight |

224.62 g/mol |

IUPAC Name |

5-(5-chloro-2-fluoropyridin-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C9H6ClFN4/c10-6-1-7(8(11)13-4-6)5-2-14-9(12)15-3-5/h1-4H,(H2,12,14,15) |

InChI Key |

QTCKKLTVMAXFBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C2=CN=C(N=C2)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Method Description

- Starting Materials: A halogenated pyridine such as 2-bromo-5-chloropyridin-3-amine (compound A) and pyridin-3-ylboronic acid (compound B).

- Catalyst: Palladium chloride is used as the catalyst to facilitate the coupling.

- Base: Carbonates such as cesium carbonate, potassium carbonate, or sodium carbonate serve as bases.

- Solvent: Dioxane is employed as the solvent, often mixed with water to form a biphasic system.

- Reaction Conditions: The reaction mixture is stirred under nitrogen protection and heated to 80–100 °C for 2–4 hours.

- Workup: After reaction completion, water is added (5–10 times the mass of compound A), followed by extraction with ethyl acetate, drying, and purification by column chromatography.

Reaction Scheme and Yields

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Compound A (2-bromo-5-chloropyridin-3-amine) | 500 g | 500 g |

| Compound B (pyridin-3-ylboronic acid) | 300 g | 200 g |

| Catalyst (PdCl2) | 90 g | 100 g |

| Carbonate | Potassium or sodium carbonate (1580 g) | Cesium carbonate (1260 g) |

| Solvent (dioxane) | 5000 mL | 4500 mL |

| Water | 2500 mL | 2250 mL |

| Temperature | 80 °C | 85 °C |

| Reaction Time | 3 hours | 2 hours |

| Yield | 89.99% (451.7 g product) | 91.99% (307.8 g product) |

This method is notable for its one-step reaction, short synthetic route, ease of operation, and high yield, making it suitable for scale-up and industrial application.

Amination of Fluoropyridine Derivatives via Hydrazine and Catalytic Reduction

Another approach to synthesize fluorinated aminopyridine derivatives related to the target compound involves a two-step sequence of hydrazine substitution followed by catalytic hydrogenation.

Method Overview

- Step 1: React 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.

- Step 2: Reduce the hydrazino intermediate with hydrogen gas in the presence of Raney nickel catalyst to obtain the 2-aminopyridine derivative.

- Alternative Step: Dehydrazinate the intermediate to a difluoropyridine, then repeat hydrazination and reduction to achieve desired substitution patterns.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | C1-C4 alkyl alcohols (methanol, ethanol, etc.) |

| Hydrazine | Hydrazine monohydrate |

| Catalyst | Raney nickel (2–15 equivalents) |

| Temperature | 10–35 °C (preferably 15–25 °C) |

| Reaction Time | 10–30 hours (preferably 10–24 hours) |

| Dehydrazination Conditions | 10% aqueous copper sulfate in aqueous acetic acid, 0–40 °C, 10–48 hours |

This method offers mild conditions and high purity products, suitable for preparing fluorinated aminopyridine intermediates relevant to the target compound's synthesis.

Metal-Free Nucleophilic Substitution on Fluoropyrimidines

Research has shown that nucleophilic substitution on 5-fluoro-2-chloropyrimidine with amines can proceed smoothly without metal catalysts, yielding substituted pyrimidin-2-amines.

- The substitution occurs selectively at the fluorine site.

- Various amines including azoles and indoles react to give moderate to good yields.

- Steric hindrance is minimal in this metal-free system.

- For example, coupling with n-pentylamine yielded 96% product.

Though this method is more general for pyrimidine substitutions, it informs potential routes for assembling the pyrimidin-2-amine core with heteroaryl substituents.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Halogenated pyridine + boronic acid, PdCl2 catalyst, carbonate base, dioxane solvent, 80–100 °C | High yield (~90%), one-step, scalable | Requires palladium catalyst, inert atmosphere |

| Hydrazine Substitution & Reduction | Hydrazination of trifluoropyridine, Raney Ni reduction | Mild conditions, high purity products | Multi-step, longer reaction times |

| Metal-Free Nucleophilic Substitution | Amines displace fluorine on 5-fluoro-2-chloropyrimidine | Catalyst-free, selective substitution | Limited to certain amines, moderate yields |

Research Findings and Practical Considerations

- The position and nature of halogen substituents on the pyridine ring critically influence reactivity and yield in cross-coupling reactions. For example, bromide substitution at the meta position to nitrogen shows higher reactivity than ortho substitution.

- Use of cesium carbonate as base and palladium chloride as catalyst in dioxane/water solvent system provides optimal yields and reaction rates.

- Hydrazine substitution followed by catalytic hydrogenation offers a mild alternative to harsh amination conditions, improving product purity and reducing side reactions.

- Metal-free nucleophilic substitution methods provide a green chemistry approach but may require further optimization for specific substrates.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Potassium Carbonate (K2CO3): Used as a base in C-N bond-forming reactions.

Sodium Nitrite (NaNO2): Used in diazotization reactions to introduce nitrogen-containing groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with various amines can produce 5-fluoro-2-amino pyrimidines .

Scientific Research Applications

Research indicates that 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural features suggest it may interact with various biological targets, leading to:

- Antagonistic Activity : Preliminary studies have shown that this compound may act as a selective antagonist for certain receptors, such as metabotropic glutamate receptors (mGluRs). For example, compounds with similar structures have demonstrated potent inhibition of mGlu5 receptors, which are implicated in various neurological disorders .

- Inhibition of Cytochrome P450 Enzymes : The compound's interaction with cytochrome P450 enzymes has been studied, revealing potential implications for drug metabolism and pharmacokinetics. Inhibition profiles suggest that modifications in the pyrimidine ring can influence metabolic stability and clearance rates .

Synthesis and Derivatives

The synthesis of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine typically involves multi-step reactions that incorporate boronic acid derivatives and other reagents under controlled conditions. Notable synthesis methods include:

- Borylation Reactions : Utilizing boronic acids to introduce chlorinated pyridine moieties into the pyrimidine structure has been a common approach. This method allows for the selective functionalization of the pyrimidine ring, enhancing the compound's pharmacological properties .

- Analog Development : Researchers have synthesized various analogs to explore structure-activity relationships (SAR). These studies focus on modifying functional groups to optimize potency and selectivity against specific biological targets .

Pharmaceutical Applications

The potential pharmaceutical applications of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine are diverse:

3.1. Neurological Disorders

Due to its antagonistic properties at mGlu5 receptors, this compound may be developed for treating conditions such as anxiety, depression, and schizophrenia. The modulation of glutamate signaling is crucial in these disorders, making this compound a candidate for further investigation in preclinical models .

3.2. Cancer Therapeutics

Certain derivatives of this compound have shown promise in inhibiting tumor growth through targeted mechanisms. Research into its effects on cancer cell lines is ongoing, with preliminary results indicating potential anti-proliferative effects .

3.3. Drug Metabolism Studies

Given its interaction with cytochrome P450 enzymes, 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is also relevant in drug metabolism research. Understanding how this compound affects drug clearance can inform the design of safer pharmaceuticals with reduced side effects .

Case Studies and Research Findings

A selection of case studies highlights the ongoing research into this compound:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, F, CF₃) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets .

- Methoxy groups improve solubility but reduce lipophilicity, as seen in compound 5d .

- The trifluoromethyl group in the analog from introduces steric bulk and electronic effects distinct from Cl/F substitutions.

Stability and Purity Trends

Biological Activity

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant research findings.

The chemical structure of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine can be summarized as follows:

- Molecular Formula : C9H7ClFN3

- Molecular Weight : 215.62 g/mol

- CAS Number : 1111106-98-9

This compound features a pyrimidine core substituted with a chlorinated and fluorinated pyridine moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine. Notably, derivatives containing similar structural motifs have shown promising results against various bacterial strains.

Case Study: Antibacterial Evaluation

In a study evaluating novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, the compound exhibited an 8-fold stronger inhibitory effect than linezolid against gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL . The study also demonstrated that these compounds could effectively inhibit biofilm formation, which is critical for bacterial resistance .

| Compound | MIC (µg/mL) | Biofilm Inhibition (MBIC µg/mL) |

|---|---|---|

| Linezolid | 2.0 | 1.0 |

| 7j | 0.25 | 0.5 |

Structure-Activity Relationships (SAR)

The biological activity of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine can be influenced by modifications to its structure. For instance, variations in the halogen substituents on the pyridine ring have been shown to affect binding affinity and antibacterial potency.

Key Findings from SAR Studies

- Halogen Substitution : The presence of chlorine and fluorine atoms significantly enhances the compound's interaction with bacterial targets.

- Pyridine and Pyrimidine Interactions : The synergy between the pyridine and pyrimidine rings contributes to improved bioactivity due to increased hydrogen bonding capabilities.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial Studies : Compounds similar to 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine have been synthesized and tested for their antibacterial properties, demonstrating efficacy against resistant strains .

- Cytotoxicity Assessments : Cytotoxicity tests revealed that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed significant cytotoxic effects at higher doses, indicating a need for careful evaluation in drug development .

- Molecular Docking Studies : Computational analyses suggest that the binding mode of these compounds with bacterial targets can be predicted, aiding in the design of more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.